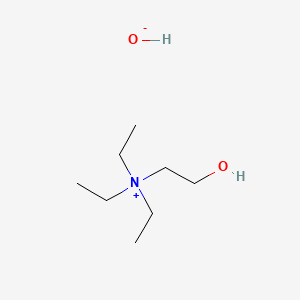Triethylcholine hydroxide
CAS No.: 3651-90-9
Cat. No.: VC17143102
Molecular Formula: C8H21NO2
Molecular Weight: 163.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3651-90-9 |
|---|---|
| Molecular Formula | C8H21NO2 |
| Molecular Weight | 163.26 g/mol |
| IUPAC Name | triethyl(2-hydroxyethyl)azanium;hydroxide |
| Standard InChI | InChI=1S/C8H20NO.H2O/c1-4-9(5-2,6-3)7-8-10;/h10H,4-8H2,1-3H3;1H2/q+1;/p-1 |
| Standard InChI Key | GRNRCQKEBXQLAA-UHFFFAOYSA-M |
| Canonical SMILES | CC[N+](CC)(CC)CCO.[OH-] |
Introduction
Chemical and Structural Properties
Triethylcholine hydroxide belongs to the class of quaternary ammonium hydroxides, with the molecular formula C<sub>8</sub>H<sub>21</sub>NO<sub>2</sub> and a molecular weight of 163.26 g/mol. The compound consists of a triethyl-substituted choline cation paired with a hydroxide anion. Its structure features a central nitrogen atom bonded to three ethyl groups, a hydroxymethyl group, and a hydroxyl ion, conferring both hydrophilic and lipophilic properties.
Physicochemical Characteristics
Triethylcholine hydroxide typically presents as a colorless, viscous syrup with a distinct odor reminiscent of trimethylamine. It exhibits high solubility in polar solvents such as water and ethanol, forming alkaline solutions (pH ~12–13). The compound’s hygroscopicity necessitates storage in anhydrous conditions to prevent deliquescence.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Melting Point | Not established (syrupy consistency) | |
| Solubility in Water | >100 mg/mL at 20°C | |
| pKa (Quaternary Ammonium) | ~9.5–10.2 |
Mechanism of Action in Neuromuscular Transmission
Triethylcholine hydroxide disrupts cholinergic signaling by acting as a competitive analog of choline. Unlike acetylcholinesterase inhibitors, which prolong acetylcholine activity, this compound directly impedes acetylcholine synthesis via two mechanisms:
-
Choline Transport Competition: It competes with endogenous choline for uptake into presynaptic nerve terminals via high-affinity choline transporters (CHT1) .
-
False Transmitter Incorporation: Once internalized, triethylcholine may undergo acetylation by choline acetyltransferase (ChAT), forming acetyltriethylcholine, a nonfunctional analog that displaces acetylcholine in synaptic vesicles .
Selectivity for High-Frequency Stimulation
Studies on cat tibialis anticus muscles revealed that triethylcholine hydroxide preferentially impairs neuromuscular transmission during high-frequency nerve stimulation (50–100 Hz), while low-frequency contractions (5–10 Hz) remain unaffected . This frequency-dependent action arises from the compound’s interference with acetylcholine resynthesis, which becomes rate-limiting under sustained synaptic activity.
Table 2: Effects on Neuromuscular Transmission in Feline Models
| Stimulation Frequency | Contraction Amplitude Reduction | Recovery Post-Choline |
|---|---|---|
| 5 Hz | 0% | N/A |
| 50 Hz | 82–95% | 70–80% in 30 minutes |
| 100 Hz | 98–100% | 50–60% in 60 minutes |
Pharmacological and Toxicological Profile
Acute Toxicity
In murine models, the median lethal dose (LD<sub>50</sub>) of triethylcholine hydroxide is 50 mg/kg intravenously, manifesting as respiratory depression, cyanosis, and gasping . Subcutaneous administration at 25 mg/kg/day over 10 days induced cumulative toxicity with 60% mortality, whereas oral dosing showed comparable effects but delayed onset .
Antidotal Efficacy of Choline
Choline chloride (100 mg/kg) reverses triethylcholine-induced paralysis by restoring acetylcholine synthesis capacity. Notably, acetylcholinesterase inhibitors like neostigmine fail to counteract the neuromuscular blockade, confirming the presynaptic locus of action .
Research Applications and Therapeutic Implications
Myasthenia Gravis Modeling
Triethylcholine hydroxide replicates key features of myasthenia gravis, including exercise-induced weakness and postsynaptic receptor integrity. Unlike autoimmune models, this chemical model allows precise temporal control over symptom induction, facilitating studies on short-term therapeutic interventions .
Ganglionic Blockade
At higher concentrations (>100 µM), triethylcholine hydroxide exhibits transient ganglionic blockade by inhibiting nicotinic acetylcholine receptors in autonomic ganglia. This effect mirrors tetraethylammonium (TEA) but with shorter duration, suggesting potential applications in autonomic neuropathy research .
Comparative Analysis with Related Compounds
Hemicholinium-3
Both compounds inhibit choline uptake, but hemicholinium-3 exhibits irreversible binding to CHT1, whereas triethylcholine’s effects are reversible with choline supplementation .
Triethylcholine Chloride
The chloride salt (CAS 152-22-7) shares identical pharmacological activity but differs in solubility and formulation stability. Hydroxide derivatives are preferred for in vitro studies due to reduced interference from counterion effects .
Limitations and Future Directions
While triethylcholine hydroxide provides a robust model for cholinergic dysfunction, its clinical translation is limited by systemic toxicity and poor blood-brain barrier penetration. Second-generation analogs with enhanced selectivity for peripheral cholinergic terminals are under investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume